An In-depth Technical Guide to 3-(3-Methyl-1H-indol-1-yl)propanenitrile
An In-depth Technical Guide to 3-(3-Methyl-1H-indol-1-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 3-(3-Methyl-1H-indol-1-yl)propanenitrile, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document delves into its chemical identity, structural elucidation, and physicochemical characteristics. It further outlines a detailed synthetic protocol, discusses its chemical reactivity, and explores its potential biological significance based on the broader class of indole derivatives. Safety and handling precautions are also addressed to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational knowledge to facilitate further investigation and application of this molecule.
Introduction: The Significance of the Indole Scaffold
The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for the development of new therapeutic agents. The derivatization of the indole ring at various positions allows for the fine-tuning of its pharmacological profile, leading to compounds with a wide array of biological activities. 3-(3-Methyl-1H-indol-1-yl)propanenitrile, the subject of this guide, features a propanenitrile substituent at the N1 position of the 3-methylindole core. This modification can significantly impact the molecule's polarity, metabolic stability, and receptor-binding capabilities, making it a compound of interest for further exploration.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is paramount for its application in research and development. This section details the key identifiers and physicochemical characteristics of 3-(3-Methyl-1H-indol-1-yl)propanenitrile.
Nomenclature and Structural Information
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Systematic IUPAC Name: 3-(3-Methyl-1H-indol-1-yl)propanenitrile[2]
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CAS Number: 4414-81-7[2]
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Molecular Formula: C₁₂H₁₂N₂[2]
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Molecular Weight: 184.24 g/mol [2]
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Chemical Structure:
Physicochemical Data
| Property | Value | Source/Method |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, acetone, and dichloromethane. Low solubility in water is anticipated. | Based on the properties of similar N-alkylated indoles and propanenitrile derivatives.[3] |
| Appearance | Likely a solid or oil at room temperature. | Inferred from related indole derivatives. |
Synthesis and Characterization
The synthesis of 3-(3-Methyl-1H-indol-1-yl)propanenitrile is most effectively achieved through the N-alkylation of 3-methylindole, a reaction commonly known as cyanoethylation.
Synthetic Pathway: Cyanoethylation of 3-Methylindole
The reaction involves the Michael addition of the indole nitrogen of 3-methylindole (also known as skatole) to acrylonitrile. This reaction is typically base-catalyzed, which facilitates the deprotonation of the indole N-H, increasing its nucleophilicity.[4]
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for 3-(3-Methyl-1H-indol-1-yl)propanenitrile.
Detailed Experimental Protocol
The following is a generalized, yet detailed, protocol based on established cyanoethylation procedures for indoles.[5]
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Reaction Setup: To a solution of 3-methylindole (1.0 equivalent) in a suitable anhydrous solvent (e.g., dioxane or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a catalytic amount of a strong base (e.g., potassium hydroxide or sodium hydride, 0.1-0.2 equivalents).
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Addition of Acrylonitrile: While stirring the mixture, add acrylonitrile (1.1-1.5 equivalents) dropwise at room temperature.
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Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
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Workup: Upon completion, cool the reaction mixture to room temperature and neutralize the catalyst with a dilute acid (e.g., 1 M HCl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(3-Methyl-1H-indol-1-yl)propanenitrile.
Spectroscopic Characterization (Predicted)
As experimental spectroscopic data is not available, the following are predicted key features based on the structure of the molecule and data from analogous compounds.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, a singlet for the methyl group at the C3 position, and two triplets for the ethyl bridge of the propanenitrile substituent. The chemical shifts would provide valuable information about the electronic environment of the protons.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display distinct signals for all 12 carbon atoms in the molecule, including the characteristic signal for the nitrile carbon (C≡N) in the range of 117-120 ppm.
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IR (Infrared) Spectroscopy: The IR spectrum is expected to exhibit a strong absorption band around 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. Characteristic peaks for the aromatic C-H and C=C stretching of the indole ring would also be present.
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MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 184.24). Fragmentation patterns would likely involve the loss of the cyanoethyl group.
Chemical Reactivity and Stability
The reactivity of 3-(3-Methyl-1H-indol-1-yl)propanenitrile is governed by the indole nucleus and the propanenitrile side chain.
Reactivity of the Indole Ring
The N1-alkylation of the indole ring in this compound means the typically reactive N-H proton is absent. This prevents reactions that proceed via deprotonation of the indole nitrogen. The C3 position, often a site of electrophilic attack in indoles, is substituted with a methyl group, which can influence the regioselectivity of further electrophilic substitutions on the aromatic ring.[1]
Reactivity of the Propanenitrile Group
The nitrile group is a versatile functional group that can undergo a variety of chemical transformations:
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Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-(3-methyl-1H-indol-1-yl)propanoic acid.
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Reduction: The nitrile can be reduced to a primary amine, 3-(3-methyl-1H-indol-1-yl)propan-1-amine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
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Addition Reactions: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile carbon to form ketones after hydrolysis.
Diagram of Potential Chemical Transformations:
Caption: Potential reactions of the propanenitrile functional group.
Stability
The compound is expected to be stable under normal laboratory conditions. However, it should be protected from strong acids and bases to prevent unintended hydrolysis of the nitrile group.
Potential Biological Significance and Applications
While specific biological studies on 3-(3-Methyl-1H-indol-1-yl)propanenitrile are not extensively reported, the indole scaffold is a well-established pharmacophore. Derivatives of indole are known to exhibit a wide range of biological activities, including but not limited to:
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Anticancer Activity: Many indole derivatives have shown potent anticancer properties by targeting various cellular pathways.[6]
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Anti-inflammatory Effects: The indole nucleus is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[4]
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Antimicrobial Properties: Indole derivatives have been investigated for their activity against a range of microbial pathogens.
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Neurological Activity: The indole structure is found in neurotransmitters like serotonin, and its derivatives are explored for treating neurological disorders.
The presence of the propanenitrile moiety can serve as a handle for further chemical modifications to develop novel drug candidates. The nitrile group itself can act as a hydrogen bond acceptor, potentially influencing drug-receptor interactions.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling 3-(3-Methyl-1H-indol-1-yl)propanenitrile.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors or dust.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
It is highly recommended to consult the Safety Data Sheet (SDS) for the parent compound, 3-methylindole (skatole), for more detailed safety information, as it shares the same core structure.
Conclusion
3-(3-Methyl-1H-indol-1-yl)propanenitrile is a derivative of the medicinally important indole scaffold. This guide has provided a comprehensive overview of its basic properties, including its chemical identity, a detailed synthetic protocol, and an analysis of its potential reactivity and biological significance. While experimental data for some of its physicochemical properties are currently lacking, this document serves as a foundational resource to stimulate and support further research into this promising molecule. The versatility of the indole nucleus, combined with the reactivity of the propanenitrile side chain, makes 3-(3-Methyl-1H-indol-1-yl)propanenitrile a valuable building block for the synthesis of novel compounds with potential therapeutic applications.
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